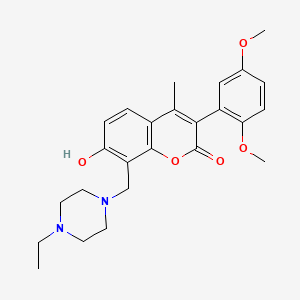
1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, also known as MPPL, is a chemical compound that has garnered interest in scientific research due to its potential therapeutic effects. MPPL is a beta-adrenergic receptor antagonist that has been shown to have potential applications in the treatment of various diseases.
Wirkmechanismus
1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol acts as a beta-adrenergic receptor antagonist by binding to the beta-adrenergic receptors on the surface of cells. This blocks the effects of adrenaline and noradrenaline on the heart and blood vessels, which reduces heart rate and blood pressure. 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol also increases the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation.
Biochemical and Physiological Effects:
1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have several biochemical and physiological effects. It reduces heart rate and blood pressure by blocking the effects of adrenaline and noradrenaline on the heart and blood vessels. 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol also increases the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation. In addition, 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potential therapeutic effects in various diseases, including cardiovascular disease, anxiety, and depression. This makes it a promising compound for further research. However, one limitation is that the synthesis of 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a complex process that requires specialized knowledge and equipment. This can make it difficult to obtain and use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. One direction is to further investigate its potential therapeutic effects in various diseases, including cardiovascular disease, anxiety, and depression. Another direction is to investigate its potential side effects and toxicity. Additionally, further research is needed to optimize the synthesis method of 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol and to develop more efficient and cost-effective methods for its production. Finally, future research could investigate the potential of 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol as a lead compound for the development of new drugs with similar therapeutic effects.
Synthesemethoden
The synthesis of 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol involves the reaction of 1-(4-methoxyphenoxy)-3-chloropropane with 4-phenylpiperazine in the presence of sodium hydride. The resulting product is then reduced with sodium borohydride to yield 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. The synthesis of 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have potential therapeutic effects in various diseases, including cardiovascular disease, anxiety, and depression. 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol acts as a beta-adrenergic receptor antagonist, which means that it blocks the effects of adrenaline and noradrenaline on the heart and blood vessels. This makes it a potential treatment for hypertension, heart failure, and other cardiovascular diseases.
In addition to its cardiovascular effects, 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have anxiolytic and antidepressant effects in animal models. 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation. This makes it a potential treatment for anxiety and depression.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-24-19-7-9-20(10-8-19)25-16-18(23)15-21-11-13-22(14-12-21)17-5-3-2-4-6-17/h2-10,18,23H,11-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRYOSUYTNPIFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B2367955.png)
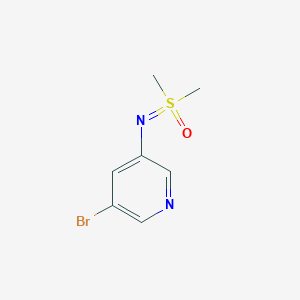
![(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2367959.png)

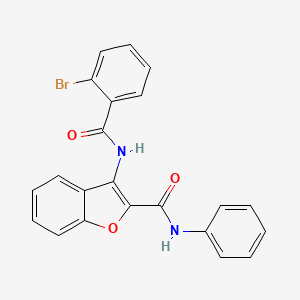
![2-chloro-6-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2367965.png)
![(E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367966.png)
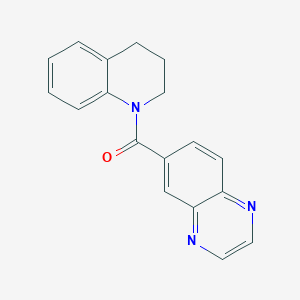
![8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2367968.png)
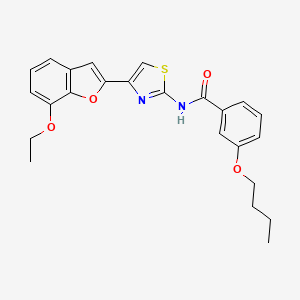
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2367971.png)

